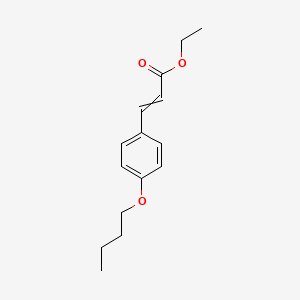

Ethyl 3-(4-butoxyphenyl)prop-2-enoate

Description

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

ethyl 3-(4-butoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C15H20O3/c1-3-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17-4-2/h6-11H,3-5,12H2,1-2H3 |

InChI Key |

KHBLVSMWDRDQDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C=CC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-butoxyphenyl)prop-2-enoate typically involves the esterification of 3-(4-butoxyphenyl)prop-2-enoic acid with ethanol in the presence of a catalyst. Common catalysts used for this reaction include sulfuric acid or ion exchange resins. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-butoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of 3-(4-butoxyphenyl)prop-2-enoic acid.

Reduction: Formation of 3-(4-butoxyphenyl)propan-1-ol.

Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemical Synthesis and Research

Building Block in Organic Chemistry

Ethyl 3-(4-butoxyphenyl)prop-2-enoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Esterification : Used to create esters from acids and alcohols.

- Substitution Reactions : The aromatic rings can undergo electrophilic or nucleophilic substitutions, leading to diverse derivatives.

- Oxidation and Reduction : It can be oxidized to carboxylic acids or reduced to alcohols, expanding its utility in synthetic pathways.

Biological Applications

Potential Therapeutic Uses

Research indicates that this compound may have therapeutic potential due to its interactions with biological targets. Notably:

- Inhibition Studies : In molecular docking studies, similar compounds have shown promise in inhibiting c-Jun N-terminal kinase (JNK3), which is involved in apoptosis and oxidative stress related to ischemia-reperfusion injury .

- Drug Delivery Systems : Its reactivity makes it suitable for incorporation into drug delivery systems, enhancing the bioavailability of therapeutic agents.

Medical Research

Case Studies on Biological Activity

Several studies have investigated the biological activity of this compound and its derivatives. For instance:

- Cellular Assays : In vitro studies demonstrated that derivatives of this compound can modulate lipid metabolism, showing potential for managing conditions like fatty liver disease.

- In Vivo Studies : Animal models have indicated that certain derivatives can lower blood glucose levels, suggesting a role in diabetes management.

Industrial Applications

Advanced Materials and Coatings

Due to its stability and reactivity, this compound is utilized in developing advanced materials, coatings, and adhesives. Its properties allow for enhanced adhesion and durability in various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 3-(4-butoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Research Findings and Implications

Biological Activity : Methoxy and dihydroxy derivatives show promise in enzyme inhibition and antioxidant applications, respectively. The butoxy analog’s longer alkyl chain may improve membrane permeability in drug delivery .

Synthetic Utility: Ethyl esters with electron-withdrawing groups (e.g., acetyl, cyano) are versatile in cross-coupling reactions .

Environmental Impact : Branched esters (e.g., IMC) persist in ecosystems, raising concerns about bioaccumulation .

Biological Activity

Ethyl 3-(4-butoxyphenyl)prop-2-enoate is a compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : 222.28 g/mol

- CAS Number : 22767-72-2

The compound features a butoxy group attached to a phenyl ring, which may contribute to its biological activity through interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. This compound's ability to scavenge free radicals could be attributed to the presence of the phenolic moiety, which is known for its electron-donating capabilities.

| Compound | IC Value (µM) | Source |

|---|---|---|

| This compound | TBD | TBD |

| Ethyl 3-(4-methoxyphenyl)prop-2-enoate | 29.78 | Essential Oils Study |

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies suggest that it may inhibit the growth of various bacterial strains, potentially making it a candidate for developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects, particularly in models of acute inflammation. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and mediators.

The biological activity of this compound may be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX).

- Modulation of Cell Signaling Pathways : It may interfere with signaling pathways like NF-kB, which is crucial in the inflammatory response.

- Antioxidant Mechanism : By scavenging free radicals, it reduces oxidative stress, contributing to its anti-inflammatory effects.

Case Studies

Several studies have explored the effects of similar compounds on biological systems:

- Study on Antioxidant Properties : A comparative analysis showed that ethyl derivatives with phenolic groups exhibited superior antioxidant activity compared to their non-phenolic counterparts .

- Antimicrobial Testing : A recent investigation into various ethyl esters demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting that structural modifications can enhance efficacy .

Q & A

Q. What are the optimal synthetic routes for Ethyl 3-(4-butoxyphenyl)prop-2-enoate, and how can reaction yields be improved?

The compound is typically synthesized via esterification of 3-(4-butoxyphenyl)prop-2-enoic acid with ethanol under acid catalysis. Key factors affecting yield include:

- Catalyst selection : Sulfuric acid or p-toluenesulfonic acid are common, but greener alternatives like immobilized lipases may reduce side reactions.

- Temperature control : Reactions performed at 60–80°C minimize thermal decomposition of the enoate group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from unreacted acid or dimerization byproducts . Methodological tip : Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane:EtOAc) and confirm purity via HPLC (>95% area under the curve).

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- ¹H NMR : Expect signals for the ethyl ester (δ 1.3 ppm, triplet; δ 4.2 ppm, quartet), the α,β-unsaturated system (δ 6.3–7.5 ppm, coupling constants J = 15–16 Hz for trans-configuration), and the 4-butoxyphenyl group (δ 0.9–1.7 ppm for butyl chain; δ 3.9 ppm for -OCH₂-).

- IR : Key peaks include C=O stretch (~1700 cm⁻¹), C=C stretch (~1630 cm⁻¹), and aryl C-O (~1250 cm⁻¹). Validation : Compare experimental data with DFT-predicted spectra (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to resolve ambiguities .

Advanced Research Questions

Q. What computational strategies (e.g., DFT, molecular docking) predict the reactivity and bioactivity of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to study electronic properties (HOMO-LUMO gaps, electrostatic potential maps). This identifies nucleophilic/electrophilic sites for functionalization .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory potential). Prioritize binding poses with ΔG < -7 kcal/mol and validate via MD simulations . Case Study : A docking score of -9.2 kcal/mol for a related compound (Ethyl caffeate) with SARS-CoV-2 Mpro highlights the method’s utility in antiviral research .

Q. How can contradictory data in reaction mechanisms (e.g., stereochemical outcomes) be resolved?

Contradictions often arise from competing pathways (e.g., keto-enol tautomerism or radical intermediates). Address this by:

- Isotopic Labeling : Use ¹³C-labeled ethanol to track esterification vs. transesterification pathways.

- In Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates (e.g., enolic forms).

- X-ray Crystallography : Resolve stereochemistry definitively, as demonstrated for Ethyl (2Z)-3-(4-chlorophenyl)prop-2-enoate derivatives .

Q. What strategies optimize the compound’s stability under physiological conditions for drug discovery?

- Microencapsulation : Use PLGA nanoparticles to protect the enoate group from hydrolysis.

- Prodrug Design : Modify the ester to a tert-butyl group, which is cleaved enzymatically in vivo.

- Accelerated Stability Testing : Perform HPLC-MS at 40°C/75% RH for 4 weeks to identify degradation products (e.g., free acid or dimerized species) .

Data Comparison Table

| Property | Experimental Data | DFT-Predicted Data | Technique |

|---|---|---|---|

| C=O Stretch (IR) | 1702 cm⁻¹ | 1698 cm⁻¹ | B3LYP/6-31G* |

| HOMO-LUMO Gap | Not reported | 4.3 eV | B3LYP/6-311++G(d,p) |

| LogP (Lipophilicity) | 3.8 (HPLC) | 3.5 (ChemAxon) | Reverse-phase HPLC |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.